

# Application Notes and Protocols for Preclinical Research of CHK-336

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

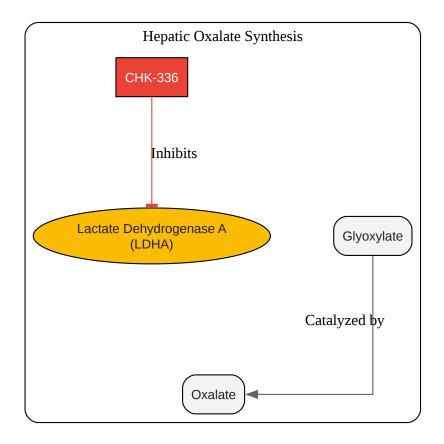
CHK-336 is a first-in-class, orally available, and liver-targeted small molecule inhibitor of lactate dehydrogenase A (LDHA).[1] Developed by Chinook Therapeutics, now a Novartis company, CHK-336 is under investigation for the treatment of primary hyperoxaluria (PH).[1] By selectively inhibiting LDHA, the enzyme responsible for the final step in hepatic oxalate synthesis, CHK-336 aims to reduce the overproduction of oxalate that characterizes all forms of primary hyperoxaluria.[1][2] Preclinical studies have demonstrated the potential of CHK-336 to significantly lower urinary oxalate levels in relevant animal models.[3][4]

These application notes provide a detailed overview of the animal models and experimental protocols utilized in the preclinical evaluation of **CHK-336**, based on publicly available information.

## **Mechanism of Action and Target Pathway**

**CHK-336** targets the terminal step of hepatic oxalate production. In primary hyperoxalurias, genetic defects lead to the accumulation of glyoxylate, which is then converted to oxalate by LDHA. **CHK-336** directly inhibits LDHA, thereby blocking this conversion and reducing the overall oxalate load. The liver-targeted distribution of **CHK-336** is designed to maximize its therapeutic effect at the primary site of oxalate overproduction while minimizing potential systemic side effects.[5]





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Figure 1: Simplified signaling pathway of CHK-336 mechanism of action.



# **Animal Models for Efficacy and Pharmacodynamic Studies**

The preclinical development of **CHK-336** has utilized several key animal models to establish its efficacy and pharmacodynamic profile. These models are designed to mimic the pathophysiology of primary hyperoxaluria.

# Genetically Engineered Mouse Models of Primary Hyperoxaluria

- Agxt Knockout (KO) Mouse Model for Primary Hyperoxaluria Type 1 (PH1): This model is created through the genetic deletion of the Agxt gene, which encodes the enzyme alanineglyoxylate aminotransferase. The absence of this enzyme leads to the accumulation of glyoxylate and subsequent overproduction of oxalate, mirroring the human PH1 condition. These mice exhibit significant hyperoxaluria and may develop calcium oxalate crystals in their urine.[6]
- Grhpr Knockout (KO) Mouse Model for Primary Hyperoxaluria Type 2 (PH2): This model involves the knockout of the Grhpr gene, which codes for the enzyme glyoxylate reductase/hydroxypyruvate reductase. Deficiency of this enzyme also results in increased glyoxylate levels and hyperoxaluria, characteristic of PH2 in humans.[7]

## Rat Pharmacodynamic Model

A pharmacodynamic model in rats is used to assess the in vivo activity of **CHK-336** by tracing the metabolic conversion of a labeled precursor to oxalate.[2] This model is crucial for demonstrating target engagement and the dose-dependent effects of the inhibitor.

## **Experimental Protocols**

The following sections outline the methodologies for key experiments conducted in the preclinical evaluation of **CHK-336**.

# Protocol 1: Efficacy Assessment in PH1 and PH2 Mouse Models



Objective: To evaluate the in vivo efficacy of **CHK-336** in reducing urinary oxalate excretion in genetically engineered mouse models of primary hyperoxaluria.

#### **Experimental Workflow:**



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Figure 2: Experimental workflow for efficacy studies in mouse models.

#### Methodology:

- Animal Acclimatization: House Agxt KO or Grhpr KO mice in individual metabolic cages for acclimatization for at least 3 days. Provide standard chow and water ad libitum.
- Treatment Administration:
  - Divide mice into treatment and vehicle control groups.
  - Administer CHK-336 orally via gavage once daily. While specific preclinical doses are not publicly available, studies mention the use of "low, once-daily oral doses".
  - The vehicle control group receives the same volume of the vehicle used to formulate CHK-336.
  - A study in the PH2 mouse model involved a 7-day treatment period.[4]
- Urine Collection: Collect 24-hour urine samples at baseline and at specified time points during the treatment period.
- Sample Analysis:
  - Centrifuge urine samples to remove any precipitates.



- Analyze urine for oxalate and creatinine concentrations using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- Normalize urinary oxalate excretion to creatinine levels to account for variations in urine output.
- Data Analysis: Compare the mean urinary oxalate/creatinine ratio between the CHK-336 treated groups and the vehicle control group using appropriate statistical methods.

## **Protocol 2: Pharmacodynamic Assessment in Rats**

Objective: To determine the in vivo pharmacodynamic effect of **CHK-336** on the conversion of glyoxylate to oxalate.

#### Methodology:

- Animal Preparation: Acclimatize male Sprague-Dawley rats for several days before the study.
- CHK-336 Administration: Administer a single oral dose of CHK-336 or vehicle control.
- Tracer Administration: At a specified time post-CHK-336 administration, administer a solution of <sup>13</sup>C<sub>2</sub>-labeled glycolate via an appropriate route (e.g., subcutaneous or intravenous injection).
- Urine Collection: House rats in metabolic cages and collect urine over a defined period (e.g., 24 hours).
- Sample Analysis:
  - Measure the concentration of <sup>13</sup>C<sub>2</sub>-labeled oxalate in the collected urine using a validated LC-MS/MS method.
  - Normalize the urinary <sup>13</sup>C<sub>2</sub>-oxalate excretion to creatinine levels.
- Data Analysis: Compare the amount of <sup>13</sup>C<sub>2</sub>-oxalate recovered in the urine of CHK-336treated rats versus vehicle-treated rats to determine the percentage of inhibition of the metabolic conversion.



## **Protocol 3: Pharmacokinetic (PK) Studies**

Objective: To characterize the pharmacokinetic profile of CHK-336 in various animal species.

#### Methodology:

- Animal Models: Conduct studies in mice, rats, and monkeys.[4]
- · Study Design:
  - Single Ascending Dose (SAD): Administer single oral doses of CHK-336 at increasing dose levels.
  - Multiple Ascending Dose (MAD): Administer once-daily oral doses of CHK-336 for a specified duration (e.g., 7 or 14 days) at increasing dose levels.
- Sample Collection: Collect blood samples at various time points post-dosing. Process blood to obtain plasma.
- Bioanalysis: Quantify the concentration of CHK-336 in plasma samples using a validated bioanalytical method, such as LC-MS/MS.
- Data Analysis: Calculate key pharmacokinetic parameters including:
  - Cmax (Maximum plasma concentration)
  - Tmax (Time to reach Cmax)
  - AUC (Area under the plasma concentration-time curve)
  - t½ (Elimination half-life)
  - Oral bioavailability (F%)

## **Protocol 4: Toxicology Studies**

Objective: To assess the safety profile of **CHK-336** in preclinical animal models.

#### Methodology:



- Animal Models: Typically conducted in a rodent (e.g., rat) and a non-rodent species (e.g., dog or monkey).
- Study Design: Administer CHK-336 daily for a specified duration (e.g., 28 or 90 days) at multiple dose levels, including a high dose, a mid-dose, a low dose, and a vehicle control.
- Endpoints:
  - Clinical Observations: Daily monitoring for any signs of toxicity.
  - Body Weight and Food Consumption: Measured weekly.
  - Hematology and Clinical Chemistry: Blood analysis at specified intervals.
  - Urinalysis: Conducted at specified intervals.
  - Gross Pathology: Macroscopic examination of all organs at necropsy.
  - Histopathology: Microscopic examination of a comprehensive list of tissues.

### **Data Presentation**

The following tables summarize the types of quantitative data generated from preclinical studies of **CHK-336**. Note: Specific values from non-public studies are not available and are represented with "Data Not Available" (N/A). The provided values are based on publicly available information.

Table 1: In Vitro Potency of CHK-336

Assay	Species	IC <sub>50</sub>	Reference
LDHA Enzyme Inhibition	Human	0.4 nM	[8]
Hepatocyte Oxalate Production	Multiple Species	80 - 131 nM	[8]

Table 2: Illustrative Efficacy Data in Agxt KO (PH1) Mice



Treatment Group	N	Mean Urinary	
Vehicle Control	10	N/A	-
CHK-336 (Low Dose)	10	N/A	N/A
CHK-336 (Mid Dose)	10	N/A	N/A
CHK-336 (High Dose)	10	N/A	N/A

Preclinical studies reported dose-dependent reductions to levels observed in wild-type mice.[8]

Table 3: Illustrative Pharmacokinetic Parameters of CHK-336

Species	Dose (mg/kg, oral)	Cmax (ng/mL)	Tmax (hr)	AUC (ng·hr/mL)	t½ (hr)
Mouse	N/A	N/A	N/A	N/A	N/A
Rat	N/A	N/A	N/A	N/A	N/A
Monkey	N/A	N/A	N/A	N/A	N/A

Pharmacokinetic studies in mice, rats, and monkeys have been conducted, demonstrating a favorable liver-distribution profile.[4]

Table 4: Illustrative Findings from a 28-Day Rodent Toxicology Study

Dose Group (mg/kg/day)	Key Observations	
0 (Vehicle)	No adverse findings	
Low Dose	No adverse findings	
Mid Dose	No adverse findings	
High Dose	N/A	



Rodent toxicity studies have established wide safety margins for CHK-336.[8]

#### Conclusion

The preclinical data for **CHK-336**, generated using robust and disease-relevant animal models, demonstrate its potential as a targeted therapy for primary hyperoxaluria. The Agxt and Grhpr knockout mouse models provide a strong platform for evaluating the in vivo efficacy of LDHA inhibitors, while the rat pharmacodynamic model allows for the direct assessment of target engagement. The favorable pharmacokinetic and safety profile observed in preclinical species has supported the advancement of **CHK-336** into clinical development. These application notes and protocols provide a framework for researchers engaged in the study of **CHK-336** and other novel therapies for primary hyperoxaluria.

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### References

- 1. CHK-336 Wikipedia [en.wikipedia.org]
- 2. Discovery of CHK-336: A first-in-class, liver-targeted, small molecule lactate dehydrogenase inhibitor for hyperoxaluria treatment - American Chemical Society [acs.digitellinc.com]
- 3. Chinook Therapeutics Announces Initiation of Phase 1 Healthy Volunteer Trial of CHK-336, a First-in-Class LDHA Inhibitor to Treat Hyperoxalurias | KDNY Stock News [stocktitan.net]
- 4. Characterization of CHK-336, A First-in-Class, Liver-Targeted, Small-Molecule Lactate Dehydrogenase Inhibitor for Hyperoxaluria Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotuesdays.com [biotuesdays.com]
- 6. Alanine—glyoxylate aminotransferase-deficient mice, a model for primary hyperoxaluria that responds to adenoviral gene transfer PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydroxyproline metabolism in mouse models of primary hyperoxaluria PubMed [pubmed.ncbi.nlm.nih.gov]



- 8. researchgate.net [researchgate.net]
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